molecular formula C25H32Br2Cl2N2O3 B610754 SD-1029 CAS No. 118372-34-2

SD-1029

カタログ番号: B610754
CAS番号: 118372-34-2
分子量: 639.25
InChIキー: INKLAKXQHDQKKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide: is a cell-permeable xanthenedione compound that acts as a selective inhibitor of Janus kinase 2 (JAK2). It is known for its ability to inhibit the phosphorylation of JAK2, thereby affecting the JAK-STAT signaling pathway. This compound has shown minimal effects on the phosphorylation levels of Jak1 and Src and exhibits little inhibition towards a panel of 49 other protein kinases .

科学的研究の応用

Chemistry: In chemistry, 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide is used as a tool compound to study the JAK-STAT signaling pathway. It helps in understanding the role of JAK2 in various biochemical processes .

Biology: In biological research, this compound is used to investigate the effects of JAK2 inhibition on cellular processes such as cell proliferation, apoptosis, and differentiation. It is particularly useful in studying cancer cell lines where JAK2 is overexpressed .

Medicine: Medically, 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide has potential therapeutic applications in treating diseases such as myeloproliferative neoplasms, where JAK2 plays a critical role. It is also being explored for its efficacy in treating other conditions involving abnormal JAK-STAT signaling .

Industry: In the pharmaceutical industry, 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide is used in the development of new drugs targeting the JAK-STAT pathway. It serves as a reference compound in the screening of new JAK2 inhibitors .

作用機序

Target of Action

The primary target of SD-1029 is the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3) proteins . These proteins play crucial roles in cell survival and proliferation . Aberrant activation of STAT3 promotes tumor growth and survival in several human cancers, making it an attractive pathway for the development of targeted anticancer therapy .

Mode of Action

This compound inhibits the activation of STAT3 by inhibiting the phosphorylation of JAK2 . It has been shown to inhibit the nuclear translocation of STAT3, which is a necessary step for STAT3 to function as a DNA-binding transcription factor . This inhibition of JAK2 phosphorylation and STAT3 nuclear translocation disrupts the JAK-STAT signaling pathway, which is often aberrantly activated in various types of cancer .

Biochemical Pathways

The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell. By inhibiting JAK2 and STAT3, this compound disrupts this signaling pathway, thereby inhibiting the transcription of genes that promote cell survival and proliferation .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, or the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action .

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound results in the down-regulation of anti-apoptotic proteins Bcl-X L and survivin, which are target proteins of activated STAT3 . This leads to the induction of apoptosis, or programmed cell death, in several human breast and ovarian cancer cell lines . This compound also enhances apoptosis induced by other drugs, such as paclitaxel, in ovarian cancer cells .

生化学分析

Biochemical Properties

SD-1029 inhibits the tyrosyl phosphorylation of Stat3, implicating it as an inhibitor of JAK2 . Further analysis shows that this compound inhibits tyrosyl phosphorylation of the JAK2 isoenzyme . It has been shown to display a lower effect on the cellular phosphorylation levels of Jak1 and Src .

Cellular Effects

This compound has been shown to effectively inhibit cell proliferation in JAK-activated BA/F3 cell lines as well as phosphorylation and nuclear translocation of cellular Stat3 . It suppresses p-Stat3 levels in human breast and ovarian cancer cell lines . This compound inhibits not only JAK2 phosphorylation, but also the phosphorylation of STAT1 and STAT3 .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the tyrosyl phosphorylation of Stat3, thereby acting as an inhibitor of JAK2 . It also inhibits the tyrosyl phosphorylation of the JAK2 isoenzyme . This inhibition of JAK2 leads to a decrease in the levels of phosphorylated JAK2, but not JAK1 or Src .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to inhibit cell growth and induce apoptosis in human liver, breast, and ovarian cancer cell lines . It suppresses p-Stat3 levels in these cell lines .

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway, where it inhibits the activation of JAK2 and subsequently the phosphorylation of Stat3 .

Subcellular Localization

While the exact subcellular localization of this compound is not specified in the current literature, it is known to inhibit the nuclear translocation of Stat3 , suggesting that it may interact with this protein in the cytoplasm before it is transported to the nucleus.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide involves the reaction of 9-(3,4-dichlorophenyl)-2,7-bis(dimethylaminomethyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione with hydrobromic acid to form the 2HBr salt . The reaction conditions typically involve the use of a solvent such as dimethyl sulfoxide (DMSO) and maintaining the reaction at ambient temperature.

Industrial Production Methods: Industrial production of 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often packaged under inert gas to prevent degradation and is stored at temperatures between 2-8°C .

化学反応の分析

Types of Reactions: 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dichlorophenyl and dimethylaminomethyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include hydrobromic acid for the formation of the 2HBr salt and DMSO as a solvent. The reactions are typically carried out at ambient temperature to maintain the stability of the compound .

Major Products: The major product formed from these reactions is the 2HBr salt of 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide, which is the active form used in various applications .

類似化合物との比較

Uniqueness: 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide is unique due to its high selectivity for JAK2 over other kinases such as Jak1 and Src. This selectivity reduces off-target effects and makes it a valuable tool in research and potential therapeutic applications .

生物活性

The compound 9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione; dihydrobromide , also known by its CAS number 118372-34-2 , has garnered attention in pharmacological studies due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C25_{25}H32_{32}Br2_2Cl2_2N2_2O3_3
  • Molecular Weight : 639.25 g/mol
  • CAS Number : 118372-34-2

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that compounds similar to this xanthene derivative may inhibit specific kinases involved in cancer progression. For instance, the inhibition of NEK kinases (NEK6, NEK7) has been linked to reduced tumor growth in various cancer cell lines such as HeLa and MCF-7 cells .
  • Cytotoxic Effects : The compound has shown promising cytotoxicity against cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis and inhibit cell proliferation effectively .
  • Receptor Interaction : There is evidence suggesting that this compound interacts with G protein-coupled receptors (GPCRs), which are crucial for various signaling pathways in cellular processes .

Biological Activity Data

Activity Value/Effect Reference
Cytotoxicity (MCF-7 cells)GI50_{50} = 3.18 ± 0.11 µM
Cytotoxicity (HeLa cells)GI50_{50} = 8.12 ± 0.43 µM
Inhibition of NEK kinasesSignificant reduction in activity

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on MCF-7 and HeLa cell lines. The results indicated that the compound exhibited a higher inhibitory potential on MCF-7 cells compared to HeLa cells, suggesting a selective action against breast cancer cells .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets involved in cancer signaling pathways. The results indicated strong interactions with NEK7 and TP53 proteins, which are critical for cell cycle regulation and apoptosis .

特性

IUPAC Name

9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKLAKXQHDQKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Br2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。